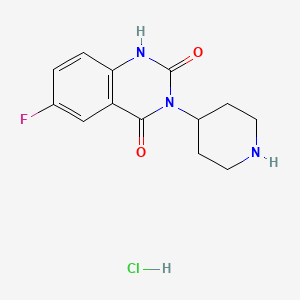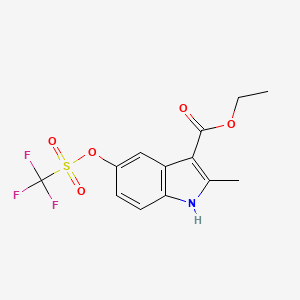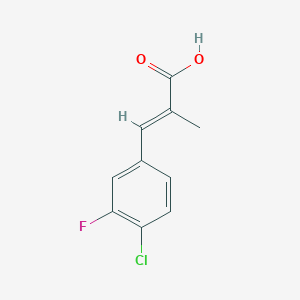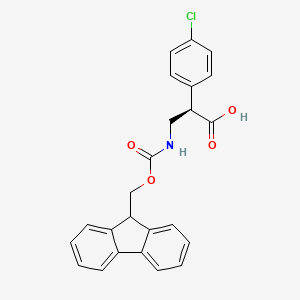![molecular formula C15H18N2 B1408409 {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine CAS No. 1776210-87-7](/img/structure/B1408409.png)
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine
Overview
Description
Scientific Research Applications
Cellular Imaging and Photocytotoxicity
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives demonstrate unprecedented photocytotoxicity under red light exposure. These complexes have been ingested in the nucleus of HeLa and HaCaT cells, indicating potential applications in targeted cancer therapies through apoptosis-induced reactive oxygen species generation (Basu et al., 2014).
Catalytic Activity and Chemical Synthesis
Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good catalytic activity and selectivity in various reactions, pointing towards their utility in the synthesis of complex molecules and materials (Roffe et al., 2016).
Anticonvulsant Agents
A series of Schiff bases utilizing 3-aminomethyl pyridine derivatives, which are structurally related to {5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine, have been synthesized and screened for anticonvulsant activity. These compounds have shown significant seizures protection, highlighting their potential as novel anticonvulsant agents (Pandey & Srivastava, 2011).
Anticancer Activity
Palladium(II) and Platinum(II) complexes based on Schiff bases, including derivatives of phenylmethanamine and pyridin-2-ylmethanamine, have demonstrated significant anticancer activity against various human cancerous cell lines. This suggests their potential in chemotherapy and targeted cancer treatment strategies (Mbugua et al., 2020).
Molecular Structure and Spectroscopic Studies
The compound "3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone" has been studied for its molecular structure, vibrational spectroscopy, and quantum chemical properties, providing insights into the electronic structure and reactivity of related compounds. This research contributes to the understanding of molecular interactions and the design of new materials with specific properties (Sivakumar et al., 2021).
Future Directions
The future directions for “{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine” could involve further studies to understand its synthesis, properties, and potential applications. Given the interest in similar compounds for their anticancer effects , this compound could also be explored in this context.
properties
IUPAC Name |
[5-(4-propan-2-ylphenyl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-11(2)13-3-5-14(6-4-13)15-7-12(8-16)9-17-10-15/h3-7,9-11H,8,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKINAUBOZPVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[4-(Propan-2-yl)phenyl]pyridin-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



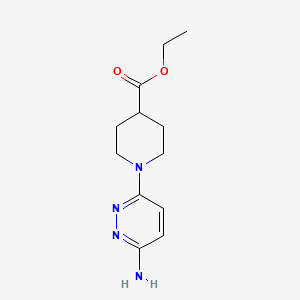
![6-Ethyl-7-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1408328.png)
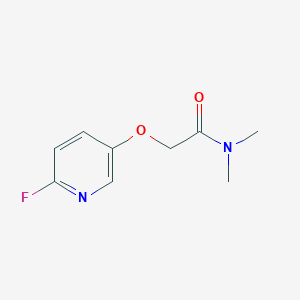
![[3-(3-Fluoro-4-methylphenyl)phenyl]methanamine](/img/structure/B1408334.png)
![[4-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1408335.png)
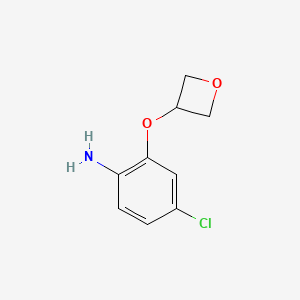
amine](/img/structure/B1408337.png)
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
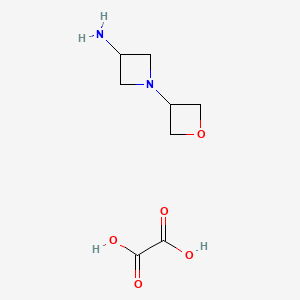
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
